molecular formula C18H17N B184178 Pyrrolidine, 1-(9-phenanthrenyl)- CAS No. 53756-71-1

Pyrrolidine, 1-(9-phenanthrenyl)-

Cat. No. B184178
CAS RN: 53756-71-1
M. Wt: 247.3 g/mol
InChI Key: BJKJQECURDMJAG-UHFFFAOYSA-N
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Description

Pyrrolidine, 1-(9-phenanthrenyl)- is a chemical compound used in scientific research for its unique properties. It is a cyclic organic compound that has a phenanthrene group attached to a pyrrolidine ring. This compound has gained attention due to its potential applications in various fields such as medicinal chemistry, drug discovery, and material science.

Mechanism Of Action

The mechanism of action of Pyrrolidine, 1-(9-phenanthrenyl)- is not fully understood. However, it is believed to interact with specific receptors in the brain, leading to the modulation of various signaling pathways. It has been shown to bind to the dopamine D2 receptor, leading to the inhibition of dopamine release. This, in turn, leads to a decrease in the activity of the mesolimbic dopamine pathway, which is involved in reward and pleasure.

Biochemical And Physiological Effects

Pyrrolidine, 1-(9-phenanthrenyl)- has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. It has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. Furthermore, Pyrrolidine, 1-(9-phenanthrenyl)- has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.

Advantages And Limitations For Lab Experiments

One of the advantages of Pyrrolidine, 1-(9-phenanthrenyl)- is its unique structure, which makes it a useful building block for the synthesis of novel compounds with potential applications in various fields. Furthermore, it has been shown to exhibit various biological activities, making it a promising candidate for drug development. However, one of the limitations of Pyrrolidine, 1-(9-phenanthrenyl)- is its limited solubility in water, which can make it difficult to work with in aqueous environments.

Future Directions

There are several future directions for the research on Pyrrolidine, 1-(9-phenanthrenyl)-. One direction is the development of new drugs based on its unique structure and biological activities. Another direction is the synthesis of novel materials for use in electronic devices. Furthermore, the mechanism of action of Pyrrolidine, 1-(9-phenanthrenyl)- needs to be further elucidated to better understand its potential applications in various fields.
In conclusion, Pyrrolidine, 1-(9-phenanthrenyl)- is a unique compound with potential applications in various fields such as medicinal chemistry, drug discovery, and material science. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound is needed to fully understand its potential applications in various fields.

Synthesis Methods

The synthesis of Pyrrolidine, 1-(9-phenanthrenyl)- involves the reaction of 9-bromophenanthrene with pyrrolidine in the presence of a base such as potassium carbonate. The reaction takes place in an organic solvent such as dimethylformamide (DMF) at elevated temperatures. The product is then purified using column chromatography, yielding a white crystalline solid.

Scientific Research Applications

Pyrrolidine, 1-(9-phenanthrenyl)- has been extensively used in scientific research due to its unique properties. It has been shown to exhibit anti-tumor activity by inhibiting the growth of cancer cells. It has also been used in the development of new drugs for the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and schizophrenia. Furthermore, Pyrrolidine, 1-(9-phenanthrenyl)- has been used in organic electronics as a building block for the synthesis of novel materials with potential applications in electronic devices.

properties

CAS RN

53756-71-1

Product Name

Pyrrolidine, 1-(9-phenanthrenyl)-

Molecular Formula

C18H17N

Molecular Weight

247.3 g/mol

IUPAC Name

1-phenanthren-9-ylpyrrolidine

InChI

InChI=1S/C18H17N/c1-2-8-15-14(7-1)13-18(19-11-5-6-12-19)17-10-4-3-9-16(15)17/h1-4,7-10,13H,5-6,11-12H2

InChI Key

BJKJQECURDMJAG-UHFFFAOYSA-N

SMILES

C1CCN(C1)C2=CC3=CC=CC=C3C4=CC=CC=C42

Canonical SMILES

C1CCN(C1)C2=CC3=CC=CC=C3C4=CC=CC=C42

Origin of Product

United States

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